REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:9][CH:10]([CH3:12])[CH3:11])[CH2:3][CH:4]=[CH:5][C:6](=[O:8])[CH3:7].[H][H]>[Cr]([O-])([O-])=O.[Cu+2]>[CH3:12][CH:10]([CH2:9][CH:2]([CH3:1])[CH2:3][CH2:4][CH2:5][CH:6]([OH:8])[CH3:7])[CH3:11] |f:2.3|
|
Name
|
ketone
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
CC(CC=CC(C)=O)CC(C)C
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Cr](=O)([O-])[O-].[Cu+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is firstly brought to 140° C
|
Type
|
CUSTOM
|
Details
|
When the hydrogen absorption
|
Type
|
CUSTOM
|
Details
|
slows down (after 3 hours)
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to 25° C.
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off under suction
|
Type
|
DISTILLATION
|
Details
|
the filtrate is distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |